molecular formula C17H24N4O3S B2493444 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 1797687-91-2

2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2493444
CAS No.: 1797687-91-2
M. Wt: 364.46
InChI Key: KEYFLGUZYBRLOI-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a benzotriazole moiety and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzotriazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the benzotriazole moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the benzotriazole and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler compound with similar core structure.

    Piperidine: The basic structure of the piperidine ring.

    Sulfonyl Piperidines: Compounds with similar sulfonyl-substituted piperidine rings.

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one lies in its combined structural features, which may impart unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-13(2)12-25(23,24)14-7-9-20(10-8-14)17(22)11-21-16-6-4-3-5-15(16)18-19-21/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFLGUZYBRLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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